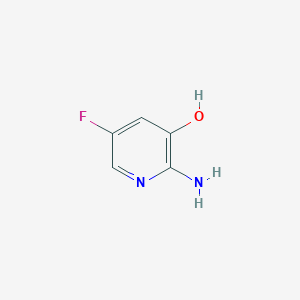

2-Amino-5-fluoropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDZENLHGZUFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613861 | |

| Record name | 2-Amino-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-04-3 | |

| Record name | 2-Amino-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-amino-5-fluoropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2-amino-5-fluoropyridin-3-ol, a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the absence of a direct, single-step synthesis in the reviewed literature, a multi-step approach is presented, combining established methodologies for the functionalization of pyridine rings. The proposed synthesis leverages common reactions such as nitration, halogenation, nucleophilic substitution, and reduction to construct the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a strategic sequence of reactions, starting from commercially available 3-hydroxypyridine. The overall pathway involves the introduction of a nitro group, followed by fluorination, chlorination, amination, and finally, reduction of the nitro group to the desired amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The reaction conditions are based on analogous transformations found in the literature and may require optimization for this specific substrate.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

This step involves the nitration of 3-hydroxypyridine.

Reaction: 3-Hydroxypyridine → 3-Hydroxy-2-nitropyridine

Reagents and Conditions:

-

Reactant: 3-Hydroxypyridine

-

Reagents: Fuming nitric acid, Concentrated sulfuric acid

-

Temperature: 0 °C to room temperature

-

Reaction Time: Several hours

Procedure:

-

Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 3-hydroxypyridine to the cooled sulfuric acid with stirring.

-

Add fuming nitric acid dropwise to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-hydroxy-2-nitropyridine.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3-Hydroxypyridine | 95.10 | 1 | 1.0 | 95.10 g |

| Concentrated Sulfuric Acid | 98.08 | - | - | As solvent |

| Fuming Nitric Acid | 63.01 | 1.1 | 1.1 | ~48 mL |

Step 2: Synthesis of 5-Fluoro-3-hydroxy-2-nitropyridine

This step introduces the fluorine atom at the 5-position of the pyridine ring via a Balz-Schiemann type reaction, which involves diazotization of an amino group followed by fluorination. This requires a precursor with an amino group at the 5-position, which can be introduced by nitration of 3-aminopyridine and subsequent reduction. A more direct, albeit potentially lower-yielding, approach could involve electrophilic fluorination. For the purpose of this guide, we will assume the availability of a suitable fluorinating agent.

Reaction: 3-Hydroxy-2-nitropyridine → 5-Fluoro-3-hydroxy-2-nitropyridine

Reagents and Conditions:

-

Reactant: 3-Hydroxy-2-nitropyridine

-

Reagents: Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Solvent: Acetonitrile

-

Temperature: Room temperature to reflux

-

Reaction Time: 12-24 hours

Procedure:

-

Dissolve 3-hydroxy-2-nitropyridine in acetonitrile.

-

Add Selectfluor® to the solution in portions.

-

Stir the reaction mixture at room temperature or heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-fluoro-3-hydroxy-2-nitropyridine.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass |

| 3-Hydroxy-2-nitropyridine | 140.10 | 1 | 1.0 | 140.10 g |

| Selectfluor® | 354.26 | 1.1 | 1.1 | 389.69 g |

| Acetonitrile | 41.05 | - | - | As solvent |

Step 3: Synthesis of 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine

The introduction of a chlorine atom at the 2-position can be achieved using a chlorinating agent.

Reaction: 5-Fluoro-3-hydroxy-2-nitropyridine → 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine

Reagents and Conditions:

-

Reactant: 5-Fluoro-3-hydroxy-2-nitropyridine

-

Reagents: N-Chlorosuccinimide (NCS)

-

Solvent: Acetonitrile or Dichloromethane

-

Temperature: Room temperature

-

Reaction Time: 4-8 hours

Procedure:

-

Dissolve 5-fluoro-3-hydroxy-2-nitropyridine in acetonitrile or dichloromethane.

-

Add N-chlorosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass |

| 5-Fluoro-3-hydroxy-2-nitropyridine | 158.09 | 1 | 1.0 | 158.09 g |

| N-Chlorosuccinimide | 133.53 | 1.1 | 1.1 | 146.88 g |

| Acetonitrile | 41.05 | - | - | As solvent |

Step 4: Synthesis of 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine

The chloro group at the 2-position can be displaced by an amino group through nucleophilic aromatic substitution.

Reaction: 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine → 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine

Reagents and Conditions:

-

Reactant: 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine

-

Reagents: Aqueous Ammonia

-

Solvent: Ethanol or sealed vessel

-

Temperature: 100-150 °C

-

Reaction Time: 12-24 hours

Procedure:

-

Place 2-chloro-5-fluoro-3-hydroxy-2-nitropyridine in a sealed reaction vessel.

-

Add a solution of aqueous ammonia in ethanol.

-

Heat the mixture to 100-150 °C for 12-24 hours.

-

Cool the reaction vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the product with a suitable organic solvent and wash with water.

-

Dry the organic layer and remove the solvent.

-

Purify the product by recrystallization or column chromatography.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine | 192.54 | 1 | 1.0 | 192.54 g |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | Excess | - | As required |

| Ethanol | 46.07 | - | - | As solvent |

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group.

Reaction: 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine → this compound

Reagents and Conditions:

-

Reactant: 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine

-

Reagents: Iron powder, Acetic acid or Hydrogen gas, Palladium on carbon (Pd/C)

-

Solvent: Ethanol, Water

-

Temperature: Reflux (for Fe/AcOH) or Room temperature (for H₂/Pd/C)

-

Reaction Time: 2-6 hours

Procedure (using Iron/Acetic Acid):

-

Suspend 2-amino-5-fluoro-3-hydroxy-2-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

-

After completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a base and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain this compound.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass |

| 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine | 173.12 | 1 | 1.0 | 173.12 g |

| Iron Powder | 55.85 | 3-5 | 3.0-5.0 | 167.55 - 279.25 g |

| Acetic Acid | 60.05 | Cat. | - | Catalytic amount |

| Ethanol/Water | - | - | - | As solvent |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for each step of the proposed synthesis. Please note that yields are estimates based on similar reactions and will require experimental optimization.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |

| 1 | Nitration | 3-Hydroxypyridine | 3-Hydroxy-2-nitropyridine | Conc. H₂SO₄, Fuming HNO₃ | - | 0 to RT | 2-4 | 70-80 |

| 2 | Fluorination | 3-Hydroxy-2-nitropyridine | 5-Fluoro-3-hydroxy-2-nitropyridine | Selectfluor® | Acetonitrile | RT to Reflux | 12-24 | 40-60 |

| 3 | Chlorination | 5-Fluoro-3-hydroxy-2-nitropyridine | 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine | NCS | Acetonitrile | RT | 4-8 | 60-75 |

| 4 | Amination | 2-Chloro-5-fluoro-3-hydroxy-2-nitropyridine | 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine | aq. NH₃ | Ethanol | 100-150 | 12-24 | 50-70 |

| 5 | Reduction | 2-Amino-5-fluoro-3-hydroxy-2-nitropyridine | This compound | Fe, AcOH or H₂, Pd/C | Ethanol/Water | Reflux/RT | 2-6 | 80-90 |

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize the conditions for each step. Standard laboratory safety procedures should be followed at all times.

An In-depth Technical Guide to the Chemical Properties of 2-amino-5-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-amino-5-fluoropyridin-3-ol (CAS No. 1003711-04-3). Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on the closely related and well-documented analogue, 2-amino-5-fluoropyridine, to infer and discuss the potential characteristics of the target molecule. The introduction of a hydroxyl group at the 3-position is anticipated to significantly influence its electronic properties, reactivity, and biological activity. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development by providing available data, outlining potential synthetic approaches, and discussing structure-activity relationships.

Introduction

This compound is a fluorinated aminopyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of an amino group, a fluorine atom, and a hydroxyl group on the pyridine ring suggests a molecule with diverse potential for chemical interactions and biological activity. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding and serve as a nucleophile or a leaving group upon activation.

This guide will first present the available data for the analogous compound, 2-amino-5-fluoropyridine, to establish a baseline for understanding the core pyridine structure. Subsequently, it will delve into the specific (though limited) information available for this compound, followed by a discussion of its predicted properties and potential synthetic routes.

Chemical Properties of 2-amino-5-fluoropyridine (CAS No. 21717-96-4)

To provide context, the chemical properties of the well-characterized analogue, 2-amino-5-fluoropyridine, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C5H5FN2 | [1] |

| Molecular Weight | 112.11 g/mol | [1] |

| Melting Point | 93-97 °C | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in methanol | N/A |

| CAS Number | 21717-96-4 | [1] |

Chemical Properties of this compound (CAS No. 1003711-04-3)

Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes the basic information and highlights the lack of comprehensive experimental data.

| Property | Value | Reference |

| Molecular Formula | C5H5FN2O | N/A |

| Molecular Weight | 128.11 g/mol | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 1003711-04-3 | N/A |

| Spectral Data (NMR, IR, MS) | Data may be available from commercial suppliers but is not publicly accessible. |

Predicted Properties and Reactivity

The introduction of a hydroxyl group at the 3-position of the 2-amino-5-fluoropyridine scaffold is expected to significantly alter its physicochemical and reactive properties.

-

Electronic Effects: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect on the pyridine ring's electron density will influence the reactivity of the other substituents and the ring itself towards electrophilic and nucleophilic attack.

-

Acidity/Basicity: The pyridine nitrogen will be basic, while the hydroxyl group will be weakly acidic. The amino group will also contribute to the overall basicity of the molecule.

-

Reactivity: The hydroxyl group provides a reactive site for esterification, etherification, and oxidation reactions. The amino group can undergo acylation, alkylation, and diazotization reactions. The pyridine ring can be subject to electrophilic substitution, although the presence of the electron-withdrawing fluorine atom may deactivate the ring to some extent.

Below is a diagram illustrating the key structural differences and their potential impact on reactivity.

Experimental Protocols: A Proposed Synthetic Approach

Proposed Synthesis Workflow:

Detailed Methodologies (Hypothetical):

-

Step 1: Nitration of 5-Fluoropyridin-3-ol

-

Dissolve 5-fluoropyridin-3-ol in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the product.

-

Filter, wash with water, and dry the crude 5-fluoro-2-nitropyridin-3-ol.

-

-

Step 2: Reduction of 5-Fluoro-2-nitropyridin-3-ol

-

Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation or a metallic reducing agent like tin(II) chloride in hydrochloric acid.

-

For hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

-

For metallic reduction, heat the reaction mixture under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture (if a solid catalyst is used) and remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Potential Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, based on the structure-activity relationships of similar aminopyridine and pyridinol scaffolds, several potential biological targets can be inferred. Many substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, or receptor antagonists. The presence of the 3-hydroxyl group could facilitate hydrogen bonding interactions with the hinge region of kinase active sites, a common binding motif for kinase inhibitors.

Hypothetical Mechanism of Action as a Kinase Inhibitor:

The diagram below illustrates a hypothetical interaction of this compound with a generic kinase active site.

Conclusion

This compound represents an under-explored molecule with significant potential in medicinal chemistry. While direct experimental data is currently limited, this guide provides a framework for its potential chemical properties, synthetic strategies, and biological applications based on the well-understood chemistry of its analogues. The presence of the 3-hydroxyl group is a key structural feature that is likely to impart unique reactivity and biological activity compared to 2-amino-5-fluoropyridine. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising compound and to explore its potential as a scaffold for the development of novel therapeutics. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this and related molecules.

References

In-depth Technical Guide on 2-amino-5-fluoropyridin-3-ol (CAS: 1003711-04-3)

A comprehensive overview of the synthesis, properties, and applications of 2-amino-5-fluoropyridin-3-ol, a key intermediate for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated pyridinol derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of complex molecules with potential biological activity. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of the available technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1003711-04-3 | [1] |

| Molecular Formula | C₅H₅FN₂O | |

| Molecular Weight | 128.11 g/mol | |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Further experimental data is required for a complete physicochemical profile.

Synthesis and Experimental Protocols

General Synthetic Considerations for Substituted Aminopyridinols

The synthesis of substituted aminopyridinols often involves multi-step sequences starting from commercially available pyridine derivatives. Common strategies include:

-

Nitration followed by reduction: Introduction of a nitro group onto the pyridine ring, which can then be reduced to an amino group.

-

Halogenation and nucleophilic substitution: Introduction of a halogen atom which can be subsequently displaced by an amino or hydroxyl group.

-

Directed ortho-metalation: A powerful technique for the regioselective functionalization of the pyridine ring.

Logical Workflow for a Proposed Synthesis

The following diagram illustrates a logical, though currently hypothetical, workflow for the synthesis of this compound. This pathway is based on established chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Note: The specific reagents and reaction conditions for each step would require experimental optimization.

Applications in Research and Drug Development

While specific applications for this compound are not yet widely reported, its structural motifs are present in various biologically active molecules. The aminopyridinol scaffold is a key component in compounds with a range of therapeutic activities.

Potential as a Scaffold in Medicinal Chemistry

The combination of a hydrogen bond donor (hydroxyl and amino groups), a hydrogen bond acceptor (pyridine nitrogen), and a lipophilic fluorine atom makes this compound an attractive starting point for the design of new drug candidates. The fluorine atom can enhance binding to target proteins and improve metabolic stability.

Signaling Pathway Interactions of Related Compounds

Derivatives of aminopyridines have been shown to interact with various signaling pathways. For instance, some aminopyridine-based compounds act as kinase inhibitors, modulating cellular signaling cascades involved in cell proliferation and survival. The potential for derivatives of this compound to interact with such pathways is an area of active research interest.

The diagram below illustrates a generalized signaling pathway that could potentially be modulated by derivatives of this core structure.

Caption: Generalized kinase signaling pathway potentially targeted by derivatives.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. A full risk assessment should be performed before handling this compound.

Conclusion and Future Outlook

This compound is a chemical entity with significant potential as a building block in drug discovery and materials science. While detailed experimental data is currently limited, its structural features suggest a wide range of possible applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and is expected to uncover novel therapeutic agents and functional materials. The development of a robust and scalable synthetic route will be a critical first step in unlocking the full potential of this versatile molecule.

References

Spectroscopic Profile of 2-amino-5-fluoropyridin-3-ol: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the anticipated spectroscopic characteristics of 2-amino-5-fluoropyridin-3-ol. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed general experimental protocols for acquiring such data, and includes a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data when available.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 1H | OH |

| ~7.5 - 7.7 | Doublet | 1H | H-6 |

| ~7.0 - 7.2 | Doublet | 1H | H-4 |

| ~5.5 - 6.0 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d) | C-5 (¹JCF) |

| ~145 - 150 | C-3 |

| ~135 - 140 | C-2 |

| ~125 - 130 (d) | C-6 (³JCF) |

| ~115 - 120 (d) | C-4 (²JCF) |

Note: (d) denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H Stretch (broad) | Phenolic -OH |

| 3450 - 3300 | N-H Stretch (two bands) | Primary Amine (-NH₂) |

| 1640 - 1600 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |

| 1200 - 1100 | C-O Stretch | Phenolic C-O |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M - OH]⁺ or [M - NH₃]⁺ |

| 100 | [M - CO]⁺ |

| 81 | [M - HCN - CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may need to be optimized.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial.[1][3]

-

Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3][4]

-

Ensure the sample height in the NMR tube is at least 4.5 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to achieve homogeneity and optimize spectral resolution.[1]

-

For ¹³C NMR, use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[5]

-

Set the appropriate spectral width, acquisition time (typically 2-4 seconds for ¹³C), and a relaxation delay (1-2 seconds for qualitative ¹³C spectra).[5][6]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

-

Data Processing:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.[7]

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly.[7]

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

Place a small amount of the sample into a capillary tube and insert it into the probe.

-

-

Instrument Setup and Data Acquisition:

-

Insert the probe into the ion source of the mass spectrometer under high vacuum.

-

Gently heat the probe to volatilize the sample into the ion source.

-

The gaseous analyte molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11]

-

This causes ionization and fragmentation of the molecules.[10]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

-

Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound using various spectroscopic techniques.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. agilent.com [agilent.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 2-Amino-5-fluoropyridin-3-ol and its Key Analogue, 2-Amino-5-fluoropyridine

Notice: Detailed experimental and biological data for 2-amino-5-fluoropyridin-3-ol is limited in publicly accessible scientific literature. This guide provides the available structural and chemical information for this compound. In contrast, a comprehensive body of research exists for the closely related and industrially significant analogue, 2-amino-5-fluoropyridine. This document therefore presents a detailed overview of 2-amino-5-fluoropyridine as a primary subject, covering its synthesis, properties, and applications, which may serve as a valuable reference for researchers interested in related fluorinated pyridine scaffolds.

This compound: Core Data

This compound is a substituted pyridine compound. While extensive studies are not widely published, its fundamental properties have been identified.

Molecular Structure and Properties

The chemical structure consists of a pyridine ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a fluorine atom at position 5.

| Property | Value | Source |

| CAS Number | 1003711-04-3 | [1] |

| Molecular Formula | C₅H₅FN₂O | [1] |

| Molecular Weight | 128.10 g/mol | [1] |

| MDL Number | MFCD09835240 | [1] |

| SMILES | OC1=CC(F)=CN=C1N | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

2-Amino-5-fluoropyridine: A Comprehensive Technical Overview

2-Amino-5-fluoropyridine (also known as 5-fluoropyridin-2-amine) is a critical fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom significantly influences the molecule's reactivity and can enhance the pharmacokinetic properties of derivative compounds.[2]

Physicochemical and Spectroscopic Data

The compound is typically a white to off-white solid at room temperature.[3] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 21717-96-4 | [2] |

| Molecular Formula | C₅H₅FN₂ | [2] |

| Molecular Weight | 112.11 g/mol | [2] |

| Melting Point | 93-97 °C | |

| InChI Key | YJTXQLYMECWULH-UHFFFAOYSA-N | |

| Purity | ≥ 97% |

Spectroscopic data is crucial for the structural confirmation of 2-amino-5-fluoropyridine. While specific peak values can vary based on solvent and instrumentation, ¹H NMR, ¹³C NMR, and IR spectra are standard characterization methods.[4][5]

Synthesis and Experimental Protocols

A robust and optimized synthesis route for 2-amino-5-fluoropyridine starting from 2-aminopyridine has been reported, designed to improve yield and purity over previous methods.[4][6] This multi-step process avoids the need for less accessible intermediates like 2-chloro-5-aminopyridine.[4]

The general synthetic pathway involves acylation, nitration, reduction, diazotization, the Schiemann reaction, and final hydrolysis.[6]

The following protocols are based on optimized reaction conditions reported in the literature.[6]

Step 1: Acylation (Synthesis of 2-Acetamidopyridine)

-

Reactants: 2-aminopyridine (9.9g), acetic anhydride (21mL).

-

Procedure: The reactants are combined and heated to 45°C.

-

Reaction Time: 2.5 hours.

-

Yield: 96.26%.[6]

Step 2: Nitration (Synthesis of 2-Acetamido-5-nitropyridine)

-

Reactants: 2-acetamidopyridine (13.6g), concentrated sulfuric acid (113mL), fuming nitric acid (14.6mL).

-

Procedure: 2-acetamidopyridine is dissolved in concentrated sulfuric acid, and fuming nitric acid is added while maintaining the temperature at 60°C.

-

Reaction Time: 2 hours.

-

Yield: 88.40%.[6]

Step 3: Reduction (Synthesis of 2-Acetamido-5-aminopyridine)

-

Reactants: 2-acetamido-5-nitropyridine (4.53g), ethanol (40mL), hydrazine hydrate (2.94g), Pd/C catalyst (0.6g).

-

Procedure: The components are refluxed in ethanol at 80°C.

-

Reaction Time: 3.5 hours.

-

Yield: 93.26%.[6]

Step 4: Diazotization

-

Reactants: 2-acetamido-5-aminopyridine (3.8g), ethanol (15.8mL), fluoroboric acid (11.1mL), sodium nitrite (3.28g).

-

Procedure: The reaction is carried out at 25°C to form the diazonium tetrafluoroborate salt.

-

Reaction Time: 1.5 hours.

-

Yield: 87.22%.[6]

Step 5: Schiemann Reaction

-

Reactant: 2-acetamido-5-pyridine tetrafluoroborate diazonium salt.

-

Procedure: The diazonium salt is thermally decomposed in toluene at 110°C.

-

Yield: 64.94%.[6]

Step 6: Hydrolysis (Synthesis of 2-Amino-5-fluoropyridine)

-

Reactants: 2-acetamido-5-fluoropyridine (6g), 20% aqueous sodium hydroxide (5g).

-

Procedure: The mixture is heated to 80°C.

-

Reaction Time: 2 hours.

-

Yield: 95.25%.[6]

The total yield for this optimized process is reported to be 42.81%.[6]

Applications in Drug Development and Other Industries

2-Amino-5-fluoropyridine is a versatile building block, primarily utilized as an intermediate in several key sectors.[2]

-

Pharmaceuticals: It is a crucial intermediate for the synthesis of the peptide deformylase inhibitor LBM415, which has potential antibacterial applications.[2][4][7] The fluorine substitution is valuable for enhancing the pharmacokinetic profile of drug candidates.[2] The scaffold has also been used in the development of novel anticancer agents.[2]

-

Agrochemicals: The compound serves as a precursor in the synthesis of modern herbicides and fungicides, contributing to crop protection and quality enhancement.[2]

-

Radiochemistry: 2-Amino-5-fluoropyridine can be labeled with the radioactive isotope fluorine-18 for use as a tracer in Positron Emission Tomography (PET) imaging.[2] This application is significant for medical diagnostics, including the visualization of biological targets like prostate-specific membrane antigen (PSMA) in tumors.[2]

References

- 1. 1003711-04-3|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-fluoropyridine(21717-96-4) 1H NMR spectrum [chemicalbook.com]

- 6. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 7. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

starting materials for 2-amino-5-fluoropyridin-3-ol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential synthetic pathways for the preparation of 2-amino-5-fluoropyridin-3-ol, a key heterocyclic scaffold of interest in medicinal chemistry. The primary focus of this document is to provide a comprehensive overview of viable starting materials and detailed synthetic methodologies.

Executive Summary

The synthesis of this compound can be approached through several strategic routes. A critical assessment of available chemical literature and supplier databases indicates that the most direct and promising pathway commences with the commercially available intermediate, 2-chloro-5-fluoro-3-hydroxypyridine . The core transformation involves a nucleophilic aromatic substitution, specifically an amination reaction, to introduce the amino group at the C2 position. This guide will detail this primary synthetic route and also discuss plausible alternative strategies, providing a solid foundation for researchers in the field.

Primary Synthetic Route: Amination of 2-Chloro-5-fluoro-3-hydroxypyridine

The most efficient and direct synthesis of this compound leverages the readily available starting material, 2-chloro-5-fluoro-3-hydroxypyridine. The key transformation is the displacement of the chlorine atom at the 2-position with an amino group. This can be achieved through various amination protocols, with the Buchwald-Hartwig amination being a prominent and versatile method for forming carbon-nitrogen bonds.[1][2][3]

Starting Material:

| Compound Name | CAS Number | Supplier Availability |

| 2-Chloro-5-fluoro-3-hydroxypyridine | 884494-35-3 | Commercially Available |

Reaction Scheme:

References

An In-depth Technical Guide on the Physical Properties of 2-amino-5-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physical properties of 2-amino-5-fluoropyridin-3-ol (CAS RN: 1003711-04-3) is limited. This guide provides a summary of predicted properties and data for the closely related compound, 2-amino-5-fluoropyridine, to serve as a reference point. Furthermore, it outlines standard experimental protocols for the determination of key physical properties applicable to this compound.

Overview of this compound

This compound is a fluorinated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine atom, including altered basicity, lipophilicity, and metabolic stability. The presence of both an amino and a hydroxyl group on the pyridine ring suggests potential for diverse chemical modifications and biological interactions. A comprehensive understanding of its physical properties is crucial for its application in synthesis, formulation, and biological screening.

Physical Property Data

Given the scarcity of experimental data for this compound, the following table summarizes the available physical properties for the related compound, 2-amino-5-fluoropyridine (CAS RN: 21717-96-4). It is important to note that the presence of the hydroxyl group in this compound is expected to significantly influence these properties, likely leading to a higher melting point, boiling point, and altered solubility and pKa.

Table 1: Physical Properties of 2-amino-5-fluoropyridine (CAS RN: 21717-96-4)

| Property | Value |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Melting Point | 93-97 °C |

| Boiling Point | 125 °C (Predicted) |

| pKa | 4.62 ± 0.13 (Predicted) |

| Solubility | Soluble in Methanol |

| Appearance | White to orange powder |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol (Micro-scale):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity of a compound. For a compound with both an amino group (basic) and a hydroxyl group (acidic), multiple pKa values may be determined.

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is placed in a beaker with a pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information about the chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. Characteristic peaks for the amino (N-H), hydroxyl (O-H), and aromatic C-H and C=C bonds would be expected.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Workflow for Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized compound like this compound.

Caption: Workflow for the Characterization of a Novel Compound.

Navigating the Stability and Storage of 2-amino-5-fluoropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing interest in fluorinated pyridine derivatives within pharmaceutical research underscores the necessity for a comprehensive understanding of their chemical stability and appropriate storage conditions. This technical guide focuses on 2-amino-5-fluoropyridin-3-ol, a key building block in the synthesis of various therapeutic agents. Due to the limited availability of direct stability data for this specific compound, this document provides a detailed overview based on the known properties of structurally related molecules, including 2-amino-5-fluoropyridine and 3-hydroxypyridine. The following sections offer insights into its anticipated stability profile, recommended storage and handling procedures, and potential degradation pathways.

Inferred Stability Profile and Key Considerations

The stability of this compound is predicted to be influenced by its three key structural features: the aminopyridine core, the fluorine substituent, and the hydroxyl group.

-

Aminopyridine Core: The pyridine ring itself is a relatively stable aromatic system. The amino group at the 2-position can influence its electronic properties and potential for intermolecular interactions.

-

Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, rendering fluorinated aromatic compounds generally resistant to chemical and thermal degradation.[1][2] This suggests that the C-F bond in this compound is likely to be a point of stability.

-

Hydroxyl Group: The hydroxyl group at the 3-position is the most probable site of reactivity and potential degradation. Phenolic compounds can be susceptible to oxidation, particularly in the presence of light, air (oxygen), and metal ions. For instance, 3-hydroxypyridine is known to be stable under normal conditions but can decompose in air.[3]

Based on these considerations, this compound is expected to be a solid that is stable under controlled, inert conditions. However, exposure to atmospheric oxygen, light, and high temperatures could lead to degradation, likely initiated at the hydroxyl group.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, derived from safety data sheets of analogous compounds.[4][5][6]

Storage:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.

-

Temperature: Keep in a cool, dry, and well-ventilated place.[4][5][6] Refrigeration is advisable for long-term storage.

-

Light: Protect from light by using amber-colored vials or storing in a dark location.

-

Container: Use a tightly sealed container to prevent moisture and air ingress.[5][6]

Handling:

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Dispensing: Minimize dust generation when handling the solid material.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Quantitative Data Summary

Due to the absence of specific experimental stability data for this compound, the following table summarizes the storage recommendations for closely related compounds.

| Compound | Recommended Storage Temperature | Atmosphere | Light Sensitivity | Incompatible Materials | Source |

| 2-amino-5-fluoropyridine | Cool, dry place | N/A | N/A | Strong oxidizing agents | [4][6] |

| 3-hydroxypyridine | Room Temperature | Sealed in dry | Keep in dark place | N/A | [7] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, a probable route of degradation involves the oxidation of the 3-hydroxyl group. This could lead to the formation of colored impurities and a decrease in the purity of the material. The amino group could also be susceptible to oxidation under harsh conditions.

Experimental Protocols

As no specific experimental stability studies for this compound are publicly available, a general protocol for assessing the stability of a new chemical entity (NCE) is provided below.

Forced Degradation Study Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions: Expose the solutions to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid sample at a high temperature (e.g., 105 °C).

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (MS) to identify the structure of the degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for assessing the stability of this compound.

References

- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 2. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]

- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 4. fishersci.ch [fishersci.ch]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [guidechem.com]

Theoretical and Computational Insights into 2-Amino-5-Fluoropyridin-3-ol: A Technical Guide

Disclaimer: As of December 2025, dedicated theoretical and computational studies on 2-amino-5-fluoropyridin-3-ol are not extensively available in peer-reviewed literature. This technical guide, therefore, presents a comprehensive overview of the established theoretical methodologies and computational approaches as applied to closely related aminopyridine derivatives. The data and analyses provided herein are based on published studies of analogous compounds and serve as a robust framework for guiding future research on this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs that are common in biologically active compounds. The presence of an amino group, a hydroxyl group, and a fluorine atom on the pyridine ring suggests its potential for diverse intermolecular interactions and a unique electronic profile. Theoretical and computational studies are indispensable for elucidating the molecular properties, reactivity, and potential biological activity of such novel compounds, thereby accelerating the drug discovery process.

This guide details the core theoretical studies, including quantum chemical calculations and molecular docking, that are essential for characterizing this compound. While direct experimental and computational data for this specific molecule is pending, the principles and protocols outlined below, drawn from studies on analogous systems, provide a clear roadmap for its investigation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors.

Computational Methodology

The following protocol is a standard approach for performing DFT calculations on aminopyridine derivatives and is recommended for the study of this compound.

Software: Gaussian 09 or 16 program suite.

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such systems.

Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe electron distribution.

Geometry Optimization: The molecular geometry should be optimized in the gas phase to locate the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms a true minimum.

Solvent Effects: To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or ethanol as the solvent.

Predicted Molecular Structure and Properties

Based on studies of similar aminopyridine derivatives, the following tables summarize the types of quantitative data that can be obtained for this compound through DFT calculations. The values presented are hypothetical and for illustrative purposes only.

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-C3 | 122.5 |

| C2-N7 | 1.36 | C2-C3-C4 | 118.0 |

| C3-O8 | 1.35 | C3-C4-C5 | 119.5 |

| C5-F12 | 1.35 | C4-C5-C6 | 118.0 |

| C-H (avg) | 1.08 | C5-C6-N1 | 123.0 |

| N-H (avg) | 1.01 | C2-N7-H | 118.5 |

| O-H | 0.97 | C3-O8-H | 109.5 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3500 | O-H stretching |

| νas(N-H) | 3450 | Asymmetric N-H stretching |

| νs(N-H) | 3350 | Symmetric N-H stretching |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1650-1500 | Pyridine ring stretching |

| δ(N-H) | 1600 | N-H scissoring |

| δ(O-H) | 1400 | O-H in-plane bending |

| ν(C-F) | 1250 | C-F stretching |

| γ(C-H) | 900-700 | C-H out-of-plane bending |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and interaction of a ligand with a biological target.

Molecular Docking Protocol

The following is a generalized protocol for performing molecular docking studies with this compound.

1. Target Selection and Preparation:

-

Identify a relevant biological target (e.g., a protein kinase, enzyme).

-

Obtain the 3D structure of the target from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

2. Ligand Preparation:

-

The 3D structure of this compound, optimized using DFT, should be used.

-

Assign charges and define rotatable bonds.

3. Docking Simulation:

-

Use docking software such as AutoDock Vina or Schrödinger's Glide.

-

Define the binding site (grid box) on the target protein based on known active sites or binding pockets identified through pocket detection algorithms.

-

Run the docking simulation to generate multiple binding poses.

4. Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies (or docking scores).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio.

Potential Biological Targets and Predicted Interactions

Given the structural features of this compound, potential biological targets could include protein kinases, due to the aminopyridine scaffold's ability to act as a hinge-binder, and metalloenzymes, where the amino and hydroxyl groups could coordinate with metal ions.

Table 4: Hypothetical Molecular Docking Results

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., VEGFR2) | -8.5 | Cys919, Asp1046 | Hydrogen bond with NH2 and OH groups |

| Metalloenzyme (e.g., HDAC) | -7.9 | His142, His143, Zn²⁺ | Coordination with Zn²⁺ via N and O atoms |

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows and conceptual relationships described in this guide.

Caption: Workflow for theoretical studies of this compound.

Caption: Hypothetical signaling pathway modulation.

Conclusion

While specific experimental and theoretical data on this compound are yet to be published, this guide provides a comprehensive framework for its computational investigation. By employing the detailed methodologies for DFT calculations and molecular docking, researchers can gain significant insights into the structural, electronic, and biological properties of this promising molecule. The presented protocols and illustrative data serve as a valuable resource for scientists and drug development professionals, paving the way for future in-depth studies and the potential discovery of novel therapeutic agents.

The Discovery of 2-amino-5-fluoropyridin-3-ol: A Technical Overview

This technical guide, therefore, aims to provide a foundational understanding by discussing general synthetic strategies applicable to substituted aminopyridinols and highlighting the potential significance of this molecule in drug discovery, particularly as a kinase inhibitor scaffold. The information presented herein is based on analogous structures and established chemical principles.

Hypothetical Retrosynthetic Analysis and Potential Synthetic Pathways

The synthesis of 2-amino-5-fluoropyridin-3-ol likely involves a multi-step sequence, starting from more readily available pyridine derivatives. A logical retrosynthetic approach would involve the late-stage introduction of the amino or hydroxyl group to a pre-functionalized fluorinated pyridine core.

Diagram of a Potential Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols based on established methodologies for the synthesis of similar compounds. These are not validated procedures for the synthesis of this compound and should be treated as illustrative examples.

1. Synthesis of 2-amino-3,5-difluoropyridine (from 2,3,5-trifluoropyridine)

-

Materials: 2,3,5-trifluoropyridine, aqueous ammonia (28-30%), ethanol, sealed reaction vessel.

-

Procedure:

-

To a solution of 2,3,5-trifluoropyridine in ethanol, add an excess of aqueous ammonia in a high-pressure reaction vessel.

-

Seal the vessel and heat to 120-150 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

-

2. Synthesis of 3-benzyloxy-2-amino-5-fluoropyridine

-

Materials: 2-amino-3,5-difluoropyridine, benzyl alcohol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add benzyl alcohol dropwise.

-

Stir the mixture at room temperature for 30 minutes to form the sodium benzoxide.

-

Add a solution of 2-amino-3,5-difluoropyridine in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

-

3. Synthesis of this compound (Deprotection)

-

Materials: 3-benzyloxy-2-amino-5-fluoropyridine, palladium on carbon (10% Pd/C), ethanol, hydrogen gas supply.

-

Procedure:

-

Dissolve 3-benzyloxy-2-amino-5-fluoropyridine in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product.

-

Potential Biological Significance and Signaling Pathway Interactions

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors. The specific arrangement of the amino, hydroxyl, and fluoro groups in this compound suggests it could be a valuable fragment for targeting the ATP-binding site of various kinases.

Diagram of a Hypothesized Kinase Inhibition Mechanism:

Caption: Putative binding interactions of this compound in a kinase active site.

The 2-amino group can act as a hydrogen bond donor to the hinge region of the kinase, a common interaction for type I and type II inhibitors. The 3-hydroxyl group could form additional hydrogen bonds with residues in the active site, such as the DFG motif, enhancing binding affinity and selectivity. The 5-fluoro substituent can modulate the electronic properties of the pyridine ring and potentially engage in favorable interactions with hydrophobic pockets or act as a weak hydrogen bond acceptor.

Quantitative Data (Illustrative)

As no experimental data for this compound has been found, the following table presents hypothetical data for a series of analogous kinase inhibitors to illustrate how such data would be presented.

| Compound ID | R-group | IC50 (Kinase X, nM) | Cell Proliferation (GI50, µM) |

| Hypothetical-1 | H | 150 | 2.5 |

| Hypothetical-2 | CH3 | 75 | 1.2 |

| Hypothetical-3 | Cl | 50 | 0.8 |

| This compound | (Reference) | Data Not Available | Data Not Available |

Conclusion

While the specific discovery and detailed synthetic protocols for this compound are not currently in the public domain, its structure represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The hypothetical synthetic routes and potential biological interactions outlined in this guide provide a framework for researchers interested in exploring the chemistry and therapeutic potential of this and related aminopyridinol derivatives. Further research and publication are necessary to fully elucidate the properties and applications of this intriguing molecule.

Methodological & Application

Application Notes and Protocols: 2-Amino-5-fluoropyridin-3-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridin-3-ol scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. The introduction of a fluorine atom at the 5-position, yielding 2-amino-5-fluoropyridin-3-ol, is a strategic modification aimed at enhancing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] These characteristics make this compound and its derivatives highly valuable building blocks in the design of novel therapeutics, particularly in oncology and immunology.

While specific data on this compound is limited in publicly available literature, the broader class of 2-aminopyridine derivatives has been extensively explored as inhibitors of various protein kinases.[2][3][4][5] This document provides an overview of the applications of the 2-aminopyridin-3-ol scaffold, with a focus on its potential as a kinase inhibitor, and includes representative experimental protocols and data for related compounds.

Key Applications in Medicinal Chemistry

The 2-aminopyridine core is a versatile scaffold for the synthesis of a wide range of biologically active molecules.[4][5] Derivatives of this structure have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[5][6] A primary area of focus for this scaffold is the development of small molecule kinase inhibitors.

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine and related aminopyrimidine moieties are adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, leading to their inhibition. Several classes of kinase inhibitors based on the 2-aminopyridine scaffold have been identified, targeting a range of kinases including:

-

ROS1 and ALK: Dual inhibitors for combating drug-resistant mutants.[2]

-

CDK9 and HDAC: Dual inhibitors for the treatment of refractory solid tumors and hematological malignancies.[3]

-

Monopolar Spindle 1 (MPS1) and Aurora Kinases: Inhibitors targeting mitotic kinases for cancer therapy.[7]

-

Interleukin-2 inducible T-cell kinase (Itk): Selective inhibitors for autoimmune and allergic diseases.[8]

-

Checkpoint Kinase 1 (CHK1): Orally bioavailable inhibitors for use in combination with chemotherapy.[9]

The 3-hydroxy group of the 2-aminopyridin-3-ol scaffold can provide an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity and selectivity for specific kinase targets. The 5-fluoro substituent can further modulate the electronic and pharmacokinetic properties of the molecule, potentially leading to improved drug-like characteristics.

Quantitative Data: Bioactivity of Related Kinase Inhibitors

The following table summarizes the inhibitory activities of several 2-aminopyridine and 3-aminopyridin-2-one derivatives against various protein kinases. This data, while not specific to this compound, provides valuable context for the potential potency of this scaffold.

| Compound Class | Target Kinase(s) | Key Compound(s) | IC50/Ki (nM) | Reference |

| 2-Aminopyridine Derivatives | ROS1 (G2032R mutant) | C01 | 42.3 | [2] |

| 2-Aminopyridine Derivatives | ALK (G1202R mutant) | C01 | (10-fold more potent than Crizotinib) | [2] |

| 2-Aminopyridine Derivatives | CDK9 | 8e | 88.4 | [3] |

| 2-Aminopyridine Derivatives | HDAC1 | 8e | 168.9 | [3] |

| 2-Aminopyridine Derivatives | FLT3 | 9e | 30.4 | [3] |

| 3-Aminopyridin-2-one Derivatives | MPS1 | 7 | 120 | [7] |

| 3-Aminopyridin-2-one Derivatives | Aurora A | 7 | 40 | [7] |

| 3-Aminopyridin-2-one Derivatives | Aurora B | 7 | 60 | [7] |

| 3-Aminopyrid-2-one Derivatives | Itk | 7v | 7 (Ki) | [8] |

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of 2-aminopyridine-based kinase inhibitors, adapted from methodologies described in the literature.

Protocol 1: Synthesis of a 2-Aminopyridine Derivative via Suzuki Coupling

This protocol outlines a general route for the synthesis of substituted 2-aminopyridine derivatives, a common strategy in the development of kinase inhibitors.[2]

Step 1: Synthesis of the Brominated 2-Aminopyridine Intermediate (e.g., Compound 5a/5b from Liu et al.) [2]

-

Mitsunobu Reaction: To a solution of a substituted alcohol (1.0 eq) and 2-nitropyridin-3-ol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.5 eq). Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Nitro Group Reduction: Dissolve the product from the previous step in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours.

-

Bromination: Dissolve the resulting 2-aminopyridine derivative in a suitable solvent such as DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Suzuki Coupling

-

To a reaction vessel, add the brominated 2-aminopyridine intermediate (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography or preparative HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase.

-

Reagents and Materials:

-

Target kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

384-well assay plates

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the kinase enzyme and substrate to the wells of the assay plate.

-

Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal reaction temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Kinase Inhibitor Signaling Pathway

The following diagram illustrates a simplified signaling pathway and the mechanism of action for a competitive kinase inhibitor.

Caption: Simplified kinase signaling pathway and inhibitor action.

Drug Discovery Workflow for Kinase Inhibitors

This diagram outlines a typical workflow for the discovery and development of novel kinase inhibitors based on the 2-aminopyridin-3-ol scaffold.